(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with toluene and sodium methoxide, followed by the addition of a brominated reagent . The reaction is carried out under reflux conditions, and the product is isolated through filtration and drying processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, brominated reagents, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents such as toluene .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to interact with biological targets.
Biological Research: The compound has shown insecticidal and fungicidal activities, making it useful in agricultural research.
Material Science: It is explored for its potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a piperidine ring.
N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)acetamide: Contains additional functional groups and exhibits different biological activities.
Uniqueness
(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperidine moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-9-6-8(13)7-14-10(9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIOAUNGSFUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.